Enhanced Sulfonylation Yield Versus Non-Fluorinated Benzenesulfonyl Chloride Analogs
4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride demonstrates superior reactivity in sulfonamide formation compared to non-fluorinated benzenesulfonyl chlorides . The combined electron-withdrawing effects of the 4-fluoro and 3-trifluoromethyl substituents increase the electrophilicity of the sulfur atom in the sulfonyl chloride group, accelerating nucleophilic attack by amines . This translates to higher synthetic efficiency under mild conditions. Reaction with primary amines proceeds at room temperature with yields of 85–92% for fluorinated sulfonyl chlorides, compared to yields of 60–75% observed for conventional, non-fluorinated benzenesulfonyl chlorides under identical conditions .
| Evidence Dimension | Reaction yield in sulfonamide formation |
|---|---|
| Target Compound Data | 85–92% yield (based on data for structurally similar fluorinated sulfonyl chlorides) |
| Comparator Or Baseline | Non-fluorinated benzenesulfonyl chlorides: 60–75% yield |
| Quantified Difference | Approximately 15–30 percentage point increase in isolated yield |
| Conditions | Reaction with primary amines at room temperature |
Why This Matters
Higher reaction yields directly reduce material costs, minimize purification burden, and improve overall process mass intensity in both research and scale-up settings.
